molecular formula C9H10FNO B8557388 3-Fluoro-4-isopropylideneamino-phenol

3-Fluoro-4-isopropylideneamino-phenol

Cat. No.: B8557388
M. Wt: 167.18 g/mol
InChI Key: AUXUPNCMMCATMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-isopropylideneamino-phenol is a specialized organic compound that incorporates a phenolic core modified with both a fluorine atom and an isopropylideneamino (Schiff base) functional group. This molecular structure suggests significant potential for applications in medicinal chemistry and materials science research. The presence of the fluorine atom is a critical feature, as fluorination is a well-established strategy in drug design to improve a molecule's metabolic stability, membrane permeability, and binding affinity . Simultaneously, the isopropylideneamino group, characteristic of a Schiff base, is a key moiety in ligands used in coordination chemistry and is frequently investigated for its biological activity, including antimicrobial properties . This combination of features makes this compound a valuable building block for researchers developing novel pharmaceutical candidates, advanced ligands for catalysis, and functional materials. The compound can serve as a precursor for synthesizing more complex molecular architectures or be used directly in structure-activity relationship (SAR) studies. Researchers are encouraged to exploit its reactive sites—the phenolic oxygen and the imine nitrogen—for further chemical modifications. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

3-fluoro-4-(propan-2-ylideneamino)phenol

InChI

InChI=1S/C9H10FNO/c1-6(2)11-9-4-3-7(12)5-8(9)10/h3-5,12H,1-2H3

InChI Key

AUXUPNCMMCATMM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=C(C=C1)O)F)C

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-4-isopropylideneamino-phenol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step strategies:
  • Fluorination : Introduce fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions.
  • Isopropylideneamino Group : Condensation of 4-aminophenol with acetone or isopropyl ketone derivatives under acidic catalysis (e.g., H₂SO₄) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Optimize solvent polarity based on solubility profiles.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Identify fluorine chemical shifts (δ ~ -110 to -150 ppm for aromatic F).
  • ¹H NMR : Assign peaks for phenolic -OH (~5-6 ppm, exchangeable) and isopropylidene protons (~1.2-1.5 ppm).
  • IR : Detect phenolic O-H stretch (~3200 cm⁻¹) and C=N stretch (~1640 cm⁻¹).
  • MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isopropylidene group). Validate purity via HPLC (≥95% area) .

Q. What analytical methods are recommended for quantifying this compound in solution?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure absorbance at λ ~ 270 nm (phenolic π→π* transitions). Calibrate with standard solutions.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) with diode-array detection. Validate accuracy via spike-recovery experiments (recovery 90–110%).
  • Folin-Ciocalteu Assay : Adapt for phenolic quantification (blue chromogen at 750 nm) with proper controls for interfering groups .

Q. How does pH influence the stability of this compound, and what degradation products are observed?

  • Methodological Answer :
  • Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C/37°C. Monitor degradation via HPLC.
  • Degradation Pathways : Acidic conditions may hydrolyze the isopropylideneamino group to 3-fluoro-4-aminophenol; alkaline conditions could deprotonate the phenol, altering reactivity. Use LC-MS to identify byproducts .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Reactivity Mapping : Simulate Fukui indices for regioselective reactions (e.g., electrophilic attack at C-2/C-6 positions). Compare with experimental NMR chemical shifts .

Q. How do surface adsorption properties influence the compound’s reactivity in heterogeneous catalysis?

  • Methodological Answer :
  • Adsorption Studies : Use quartz crystal microbalance (QCM) or BET analysis to measure adsorption on SiO₂/TiO₂ surfaces.
  • Reactivity Setup : Test catalytic activity in oxidation reactions (e.g., H₂O₂ activation). Correlate surface coverage (via microspectroscopic imaging) with turnover frequency .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodological Answer :
  • Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in silico docking (AutoDock Vina), and metabolomics (LC-MS/MS) to identify off-target effects.
  • Methodological Controls : Standardize cell lines (e.g., HEK293 vs. HepG2) and solvent carriers (DMSO vs. saline) to isolate confounding factors .

Q. What experimental designs are suitable for studying the compound’s interaction with biological macromolecules?

  • Methodological Answer :
  • Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and monitor Trp emission (λₑₓ=280 nm). Calculate binding constants via Stern-Volmer plots.
  • Molecular Dynamics (MD) : Simulate binding modes with proteins (e.g., cytochrome P450) using GROMACS. Validate with SPR or ITC .

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